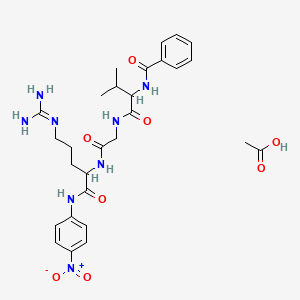
Pefachrome(R) try*
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pefachrome® Try is a chromogenic substrate specifically designed for the detection of serine proteases such as trypsin. It is widely used in coagulation diagnostics and research due to its high sensitivity and specificity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pefachrome® Try is synthesized through a series of peptide coupling reactions. The sequence for Pefachrome® Try is Cbo-Val-Gly-Arg-pNA, AcOH. The synthesis involves the protection of amino groups, coupling of amino acids, and deprotection steps to yield the final product .
Industrial Production Methods
In industrial settings, the production of Pefachrome® Try involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers, purification through high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product in a stable form .
Analyse Des Réactions Chimiques
Types of Reactions
Pefachrome® Try undergoes hydrolysis when exposed to serine proteases like trypsin. The hydrolysis reaction cleaves the peptide bond, releasing p-nitroaniline (pNA), which can be detected spectrophotometrically .
Common Reagents and Conditions
Reagents: Serine proteases (e.g., trypsin), buffer solutions (e.g., phosphate buffer)
Conditions: The reaction typically occurs at neutral pH and body temperature (37°C)
Major Products
The major product formed from the hydrolysis of Pefachrome® Try is p-nitroaniline (pNA), which absorbs light at 405 nm .
Applications De Recherche Scientifique
Pefachrome® Try is extensively used in various scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to measure the activity of serine proteases
Biology: Employed in studies involving protein digestion and enzyme kinetics
Medicine: Utilized in diagnostic assays for coagulation disorders and in the development of antithrombotic drugs
Industry: Applied in quality control processes for pharmaceutical preparations
Mécanisme D'action
Pefachrome® Try functions as a chromogenic substrate for serine proteases. When trypsin cleaves the peptide bond in Pefachrome® Try, it releases p-nitroaniline (pNA), which produces a color change detectable by spectrophotometry. This reaction allows for the quantification of protease activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pefachrome® PCa: A chromogenic substrate for activated protein C.
Pefachrome® FIXa: A chromogenic substrate for Factor IXa.
Pefafluor®: A fluorogenic substrate for various serine proteases.
Uniqueness
Pefachrome® Try is unique due to its high specificity for trypsin and its ability to produce a measurable color change upon hydrolysis. This makes it particularly valuable in diagnostic assays and research applications focused on serine proteases .
Propriétés
IUPAC Name |
acetic acid;N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O6.C2H4O2/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;1-2(3)4/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWECNHBSLLUDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N8O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
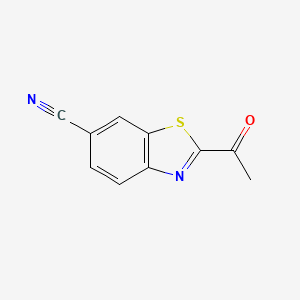

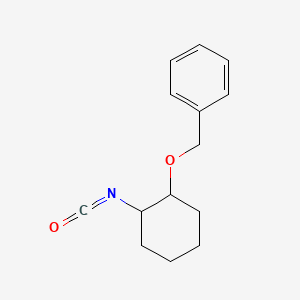

![4-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B12086927.png)
![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086928.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12086934.png)
![5-Chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one](/img/structure/B12086948.png)
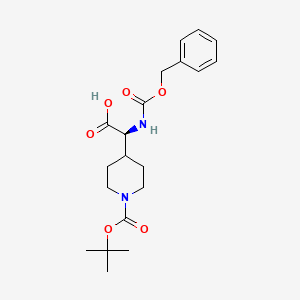
![(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12086961.png)

![1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B12086972.png)
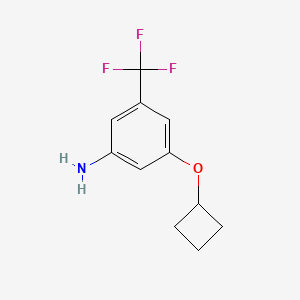
![2-[(2-Chlorophenyl)sulfanyl]acetaldehyde](/img/structure/B12086980.png)
